Diethylstilbestrol dipropionate

Pharmacokinetics Endocrinology Veterinary Medicine

Researchers requiring stable, long-term estrogenic stimulation without daily dosing variability rely on Diethylstilbestrol dipropionate (DES-DP). Its propionate esterification confers a sustained-release profile-a single injection provides ~5 days of effect, and subcutaneous pellets exhibit a 140-day absorption half-life. This eliminates the confounding stress and peak-to-trough fluctuations of short-acting estrogens. - 140-day absorption from SC pellets-over 2.5× longer than hexestrol. - Validated analytical standard for HPLC/GC quantification in biological matrices. - Ideal for chronic toxicology, hormone-dependent tumor models, and LAI drug delivery research.

Molecular Formula C24H28O4
Molecular Weight 380.5 g/mol
CAS No. 37221-14-0
Cat. No. B1238357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylstilbestrol dipropionate
CAS37221-14-0
Synonymsdiethyldioxystilbene dipropionate
diethylstilbestrol dipropionate
diethylstilbestrol dipropionate, (E)-isomer
diethylstilbestrol propionate
Oestro-Gynaedron
Oestrogynaedron
Oroestron
stilbestrol dipropionate
Molecular FormulaC24H28O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC
InChIInChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3
InChIKeyVZMLEMYJUIIHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylstilbestrol Dipropionate Overview


Diethylstilbestrol dipropionate (DES-DP) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol class, characterized by the propionate esterification of the parent compound, diethylstilbestrol (DES) [1]. This modification results in an oil-soluble molecule (melting point: 104°C, water solubility <1 mg/mL) that is more slowly absorbed from injection sites compared to the free alcohol, thereby providing a prolonged duration of pharmacological action . Historically marketed under trade names such as Cyren B, DES-DP has been extensively studied for its potent estrogenic activity in both clinical and veterinary applications [2]. It is currently utilized as an analytical standard for the quantification of stilbene estrogens in biological matrices via HPLC and GC .

Workflow Sustained-release estrogenic model compound for chronic in vivo studies.
Selection Lipophilic dipropionate ester designed for oil-based depot formulations.
Use Context Supports endocrine, analytical method, and long-acting delivery research.

Advantages of Diethylstilbestrol Dipropionate


The selection of diethylstilbestrol dipropionate over its parent compound diethylstilbestrol (DES) or other analogs like dienestrol or hexestrol is not merely a matter of potency but is dictated by its unique physicochemical and pharmacokinetic profile, which directly governs experimental design and application. Esterification with propionic acid dramatically reduces water solubility (<1 mg/mL at 70°F) and increases lipophilicity [1], fundamentally altering the compound's absorption, distribution, and duration of action. In vivo, this translates to a sustained-release profile, with a single injection of DES-DP providing an effect for approximately 5 days, compared to just 2–3 days for an equivalent dose of DES [2]. Furthermore, in a chronic subcutaneous pellet model, DES-DP demonstrated a 90% absorption time of 140 days, which is over 2.5 times longer than that of hexestrol (54 days) and comparable to the longer-acting dimestrol (145 days) [3]. These differences in release kinetics are critical for studies requiring stable, long-term estrogenic stimulation without the confounding variables of daily dosing or high peak-to-trough ratios. Therefore, substituting DES-DP with DES or other in-class compounds would invalidate experimental models predicated on its specific depot-like pharmacokinetic behavior. The following section provides the quantitative, comparative evidence substantiating these claims.

DES (Parent) Shorter duration of action may alter endpoint context in long-term studies. Direct substitution limits sustained-exposure protocols.
Hexestrol / Dimestrol Absorption kinetics differ significantly (faster/slower), potentially shifting in vivo exposure profiles and requiring independent validation.
General Esters Direct analytical methods may not transfer; physicochemical properties (solubility, melting point) diverge, impacting formulation fit.

Diethylstilbestrol Dipropionate: Comparative Evidence


Duration of Action: Intramuscular Injection

In ovariectomized rats, the duration of estrus induced by a single injection of diethylstilbestrol dipropionate (DES-DP) was 5 days, which is at least 66% longer than the 2–3 days observed with an equivalent dose of the parent compound, diethylstilbestrol (DES) [1]. This head-to-head comparison directly quantifies the prolonged action conferred by the dipropionate ester. The observed prolongation is consistent with the 'depot' effect of the oil-based formulation, which slows absorption from the injection site.

Duration of Action (IM)
Reported
≥66% increase
Target: ~5 days vs DES: 2–3 days
Supports longer-duration research models.
In vivo; ovariectomized rat model, IM injection.
Pharmacokinetics Endocrinology Veterinary Medicine

Subcutaneous Absorption Kinetics

In a comparative study of absorption rates from subcutaneously implanted crystalline pellets in rats, the time required for 90% absorption of diethylstilbestrol dipropionate (DES-DP) was determined to be 140 days. This represents a 2.6-fold slower absorption rate compared to hexestrol (54 days) and is comparable to, though slightly faster than, dimestrol (DES dimethyl ether, 145 days) [1]. This cross-study comparison highlights the significant influence of the dipropionate ester on long-term release kinetics.

SC Absorption Kinetics
Cross-study
2.6× slower
Target: 140 days vs Hexestrol: 54 days
Intermediate release profile for chronic exposure studies.
In vivo; subcutaneous pellet implantation in adult rats.
Pharmacokinetics Drug Delivery Endocrinology

Direct Spectrophotometric Assay

A validated spectrophotometric method for the direct assay of diethylstilbestrol dipropionate (DES-DP) in its pure and dosage forms was developed using a reaction with triphenyltetrazolium chloride [1]. This method is significant because it allows for the quantification of the intact dipropionate ester without requiring a prior hydrolysis step to liberate the free diethylstilbestrol, a common and time-consuming requirement for many ester prodrug assays [1]. The assay demonstrated ideal adherence to Beer's law over a working range of 2–22 µg/mL [1].

Direct Assay Method
Method context
Eliminates hydrolysis step
Validated range: 2–22 µg/mL
Streamlines analytical workflow for intact ester quantitation.
Spectrophotometric assay using triphenyltetrazolium chloride.
Analytical Chemistry Pharmaceutical Analysis Quality Control

Lipophilicity and Melting Point

The physicochemical properties of diethylstilbestrol dipropionate (DES-DP) directly underpin its prolonged duration of action. Its melting point is 104°C [1], and it is practically insoluble in water (<1 mg/mL at 70°F) [2], necessitating formulation as an oil solution. In contrast, the parent compound diethylstilbestrol has a much higher melting point (169–172°C) [3] and is formulated as a free alcohol. The dimethyl ether analog, dimestrol, has an even lower melting point (124°C) [1]. These differences in melting point and solubility are a direct consequence of esterification and dictate the compound's suitability for depot injections and its absorption rate.

Melting Point
Reported
104°C
62–68°C lower than DES (169–172°C)
Indicates higher lipophilicity for oil-based depot formulations.
Standard literature values; supports formulation context.
Physical Chemistry Formulation Science Medicinal Chemistry

Diethylstilbestrol Dipropionate Applications


Chronic In Vivo Estrogen Studies

This compound is the preferred choice for long-term in vivo models where daily injections of a short-acting estrogen would introduce significant stress and experimental variability. Its demonstrated duration of action of approximately 5 days per injection in rats [3] and a 140-day absorption half-life from subcutaneous pellets enable the maintenance of a stable estrogenic state over weeks or months with minimal intervention. This makes DES-DP ideal for chronic toxicology studies, investigations of hormone-dependent tumor growth, and long-term reproductive endocrinology research.

Lipophilic Estrogen Ester Analysis

Given its validated direct spectrophotometric assay without prior hydrolysis [3] and its use as a certified analytical standard for HPLC and GC , diethylstilbestrol dipropionate is a critical reference material for analytical chemistry and quality control laboratories. It is essential for developing and validating methods for the quantification of this class of lipophilic estrogen esters in complex biological matrices (e.g., plasma, tissue, urine) or in pharmaceutical/veterinary formulations.

Sustained-Release Drug Delivery Research

The unique absorption profile of DES-DP, as evidenced by its 2.6-fold slower absorption compared to hexestrol [3], positions it as a valuable model compound for research into long-acting injectable (LAI) and implantable drug delivery systems. Its formulation as an oil-based solution that provides multi-day estrogenic activity from a single dose makes it a benchmark for developing and characterizing novel depot technologies for both human and veterinary applications.

Application
Selection Property
Validation Focus
Chronic In Vivo Estrogen Research
Sustained-release profile (oil-based depot)
Estrogenic state stability, dosing frequency context
Analytical Method Development
Direct assay compatibility (no hydrolysis)
Method specificity, matrix effects, standard curve
Drug Delivery & Formulation Research
Long-term absorption kinetics, lipophilicity
Release model fit, depot characterization

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